molecular formula C10H12ClFO B14037481 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B14037481
M. Wt: 202.65 g/mol
InChI Key: YLOAWZNDKBYSTO-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H12ClFO It is a derivative of phenylpropanol, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol typically involves the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common approach. This method allows for the efficient reduction of the aldehyde group to the alcohol under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 2-(5-chloro-2-fluoro-3-methylphenyl)propane.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-fluoro-3-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    2-(5-Chloro-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a propyl group.

    2-(5-Chloro-2-fluoro-3-methylphenyl)butan-2-ol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

2-(5-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-(5-chloro-2-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3

InChI Key

YLOAWZNDKBYSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)(C)O)Cl

Origin of Product

United States

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